molecular formula C12H15IN2 B6161834 [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine CAS No. 22120-38-3

[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine

Cat. No.: B6161834
CAS No.: 22120-38-3
M. Wt: 314.2
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Description

[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine, commonly referred to as 5-Iodo-DMT, is a synthetic halogenated tryptamine of significant interest in preclinical neuropharmacology research. This compound is a close analog of the naturally occurring psychedelic tryptamine N,N-Dimethyltryptamine (DMT) . Its core structure features an indole ring system substituted with an iodine atom at the 5-position and a dimethylaminoethyl side chain, a configuration that places it within a class of compounds known to interact with serotonin (5-HT) receptors . The judicious introduction of halogens like iodine into drug candidates is a established strategy in medicinal chemistry, used to enhance membrane permeability, fill hydrophobic binding pockets, and decrease metabolic degradation, thereby influencing a compound's potency, selectivity, and overall pharmacological profile . The primary research value of this compound lies in its high-affinity interaction with key serotonin receptor subtypes. In vitro receptor binding studies conducted through the NIMH Psychoactive Drug Screening Program have demonstrated that this compound exhibits nanomolar affinity for several 5-HT receptors, most notably the 5-HT1A and 5-HT7 subtypes . This robust binding suggests that its biological activity is mediated, at least in part, through these receptors, which are critical targets for understanding and treating psychiatric disorders . Consequently, this molecule serves as a valuable chemical tool for probing the structure and function of the serotonergic system. In vivo pharmacological evaluations, such as the forced swim test (FST) and locomotor activity tests in mouse models, have revealed that this compound possesses significant antidepressant-like action and potent sedative activity . These findings indicate its utility as a lead compound in the investigation of novel therapeutic agents for depression and anxiety disorders. Researchers can leverage this compound to explore the mechanisms of action of halogenated tryptamines and to study the role of halogen bonds in biomolecular recognition, particularly the emerging role of the "sigma hole" in forming halogen bonds with target proteins . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

22120-38-3

Molecular Formula

C12H15IN2

Molecular Weight

314.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization for Research Applications

Established Synthetic Pathways for [2-(5-Iodo-1H-indol-3-yl)ethyl]dimethylamine

Precursor Synthesis and Intermediate Isolation Techniques

The foundational N,N-dimethyltryptamine (DMT) structure is commonly synthesized via two primary pathways: the Speeter-Anthony tryptamine (B22526) synthesis and reductive amination.

Speeter-Anthony Synthesis : This widely cited method is a reliable approach for preparing various substituted tryptamines. nih.gov The synthesis begins with an appropriately substituted indole (B1671886), in this case, indole itself or 5-iodoindole. The indole is first reacted with oxalyl chloride in a suitable solvent like diethyl ether, which results in the formation of an indol-3-ylglyoxalyl chloride intermediate. This highly reactive intermediate is then treated with anhydrous dimethylamine (B145610) to yield the corresponding N,N-dimethylindol-3-ylglyoxylamide. The final step involves the reduction of the two carbonyl groups of the glyoxylamide intermediate. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), are typically employed for this transformation, yielding the final tryptamine product. shaunlacob.com

Reductive Amination : An alternative and often more direct route is the reductive amination of tryptamine. shaunlacob.comnih.gov This process involves the reaction of tryptamine with an aqueous solution of formaldehyde (B43269) in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose, as it selectively reduces the iminium ion formed in situ without affecting the carbonyl group of the formaldehyde. nih.govresearchgate.net The reaction is typically carried out in an acidic methanolic solution. Careful control of stoichiometry is crucial to prevent the formation of byproducts. shaunlacob.com

Isolation of the intermediates and the final freebase product from these reaction mixtures generally involves standard acid-base extraction protocols. The basic nature of the tertiary amine allows for its extraction from an aqueous solution into an organic solvent (e.g., chloroform, dichloromethane) after basifying the mixture with a base like sodium hydroxide. researchgate.net Further purification of the isolated crude product is typically achieved through chromatographic techniques.

Iodination Strategies for Indole Scaffolds

The introduction of an iodine atom at the C5 position of the indole nucleus is a key step in the synthesis of 5-iodo-DMT. This is achieved through electrophilic aromatic substitution. The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack.

A common and effective reagent for this purpose is N-Iodosuccinimide (NIS) . wikipedia.orgcommonorganicchemistry.com NIS is a mild and efficient source of electrophilic iodine. organic-chemistry.org The iodination of DMT or a protected tryptamine precursor with NIS is typically performed in a suitable solvent. To enhance the reaction rate and ensure regioselectivity for the C5 position, the reaction is often catalyzed by a Brønsted or Lewis acid. For instance, using a catalytic amount of trifluoroacetic acid can promote the desired substitution under mild conditions. organic-chemistry.org The reaction proceeds as the π-electrons of the indole ring attack the electrophilic iodine of the NIS, leading to the formation of a sigma complex, which then rearomatizes by losing a proton to yield the 5-iodo-substituted product.

Alternative iodinating systems include iodine monochloride (ICl) or molecular iodine (I₂) in the presence of an oxidizing agent, although these may sometimes lead to lower yields or the formation of di-substituted byproducts.

Purification and Characterization Methodologies for Research-Grade Material

Achieving high purity is essential for research applications to ensure that observed biological effects are attributable solely to the compound of interest. A multi-step purification and rigorous characterization process is therefore employed.

Purification: Initial purification of the crude product is often performed using flash column chromatography on silica (B1680970) gel. nih.govnih.gov A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in heptane (B126788) or methanol (B129727) in dichloromethane) is used to separate the desired product from unreacted starting materials and reaction byproducts.

For obtaining high-purity, research-grade material, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC) using a C18 column is commonly utilized. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.

The table below summarizes common purification techniques.

TechniqueStationary PhaseTypical Mobile PhaseApplication
Flash ChromatographySilica GelHeptane/Ethyl Acetate or Dichloromethane/Methanol GradientBulk purification of crude product
HPLCReversed-Phase (e.g., C18)Water/Acetonitrile or Water/Methanol with TFA/Formic AcidHigh-purity final purification
RecrystallizationN/AHexane or other non-polar solventsPurification of solid final products or salts

Characterization: Once purified, the identity and purity of this compound are confirmed using a suite of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence and connectivity of all atoms. frontiersin.org The chemical shifts and coupling constants of the aromatic protons are particularly useful for confirming the C5-substitution pattern on the indole ring. researchgate.netshulginresearch.net

Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight of the compound and confirm its elemental composition, providing definitive proof of its identity. nih.govufba.br

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H stretch of the indole and C-H stretches of the alkyl groups. ufba.br

Development of Radiolabeled Analogs for Preclinical Investigations

Radiolabeled analogs of this compound are invaluable tools for preclinical research, enabling non-invasive in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) to study its biodistribution, pharmacokinetics, and interaction with neuroreceptors. nih.gov

Synthesis of Positron Emission Tomography (PET) Tracers ([¹⁸F] or [¹¹C] variants)

PET imaging requires the incorporation of a positron-emitting radionuclide, such as Carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min), into the molecule.

¹¹C-Labeling : The most direct strategy for creating a [¹¹C]-labeled version would be through N-methylation of a suitable precursor. This involves synthesizing the N-desmethyl precursor, [2-(5-iodo-1H-indol-3-yl)ethyl]methylamine. This precursor can then be reacted with a ¹¹C-labeled methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), to introduce the radiolabel on the terminal amine. This method has been successfully used for the synthesis of [¹¹C]N,N-dimethyltryptamine. shaunlacob.com The short half-life of ¹¹C necessitates a rapid and highly efficient automated synthesis process.

¹⁸F-Labeling : Synthesizing an ¹⁸F-labeled analog offers the advantage of a longer half-life, allowing for more complex imaging protocols and distribution to facilities without an on-site cyclotron. digitellinc.com A common approach is nucleophilic substitution, where a precursor molecule containing a good leaving group (e.g., tosylate, mesylate, or a halogen) is reacted with [¹⁸F]fluoride. For the tryptamine scaffold, this would typically involve synthesizing a precursor with a fluoro-alkyl chain attached to the indole nitrogen or as part of a substituent on the indole ring, which is then subjected to fluorination in the final step. nih.govmdpi.com Automated synthesis modules are generally used to handle the high radioactivity and ensure reproducible production under GMP-compliant conditions. science.gov

Synthesis of Single Photon Emission Computed Tomography (SPECT) Tracers ([¹²³I] or [¹²⁵I] variants)

SPECT imaging utilizes gamma-emitting isotopes. nih.gov Given that the parent compound is already an iodo-derivative, the synthesis of its radioiodinated isotopologues using Iodine-123 (¹²³I, t½ ≈ 13.2 h) for clinical SPECT or Iodine-125 (B85253) (¹²⁵I, t½ ≈ 59.4 d) for preclinical autoradiography and in vitro assays is particularly straightforward. eurekaselect.com

The most prevalent method for radioiodination is iododestannylation . nih.gov This reaction involves:

Precursor Synthesis : A trialkylstannyl precursor, typically a tributyltin derivative, is synthesized. This is achieved by reacting a 5-lithio or 5-Grignard derivative of a protected N,N-dimethyltryptamine with tributyltin chloride.

Radioiodination : The purified tributylstannyl precursor is then reacted with a solution of sodium [¹²³I]iodide or sodium [¹²⁵I]iodide in the presence of a mild oxidizing agent. researchgate.net Common oxidizing agents include chloramine-T, Iodogen, or peracetic acid. nih.gov This reaction cleaves the carbon-tin bond and replaces it with the radioiodine atom, typically affording the desired radiotracer in high radiochemical yield and specific activity. nih.gov

Purification : The final radiolabeled product is rapidly purified, usually by RP-HPLC, to remove the unlabeled precursor, tin byproducts, and unreacted radioiodide. researchgate.net

This iododestannylation approach is highly efficient and provides "no-carrier-added" radioligands, which is crucial for receptor imaging studies. nih.gov

The table below outlines common radiolabeling strategies.

Imaging ModalityIsotopeHalf-LifeCommon Synthetic StrategyPrecursor Example
PET¹¹C20.4 minN-methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTfN-desmethyl-5-iodo-DMT
PET¹⁸F109.8 minNucleophilic substitution with [¹⁸F]F⁻Alkyl-tosylate substituted tryptamine
SPECT¹²³I13.2 hIododestannylation5-(Tributylstannyl)-DMT
Preclinical¹²⁵I59.4 dIododestannylation5-(Tributylstannyl)-DMT

Isotopic Labeling Strategies for Pharmacokinetic and Distribution Studies in Research Models

The study of pharmacokinetics and biodistribution of this compound in preclinical research models necessitates the use of isotopically labeled analogs. These tracers allow for sensitive and quantitative detection of the compound and its metabolites in biological matrices. Common isotopic labels employed for such studies include stable isotopes like deuterium (B1214612) (²H) and radioactive isotopes such as tritium (B154650) (³H), carbon-11 (¹¹C), and iodine-125 (¹²⁵I). The choice of isotope depends on the specific research application, with stable isotopes being suitable for mass spectrometry-based quantification and radioactive isotopes enabling techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Deuterium and Tritium Labeling:

Deuterium (²H) and tritium (³H) labeling are foundational strategies for pharmacokinetic studies, often utilized in liquid chromatography-mass spectrometry (LC-MS) assays. nih.govscispace.comnih.gov The introduction of these heavy hydrogen isotopes into the molecule provides a mass shift that allows for its differentiation from endogenous compounds and its use as an internal standard for the quantification of the unlabeled drug. researchgate.netnih.gov

For a compound like this compound, several positions are amenable to deuteration or tritiation. A common approach involves hydrogen isotope exchange (HIE) reactions, which can introduce deuterium or tritium at various positions on the indole ring or the ethylamine (B1201723) side chain. nih.govchemrxiv.org For instance, acid-catalyzed HIE reactions using deuterated or tritiated water or solvents can lead to the incorporation of the isotope at the C2, C4, C6, and C7 positions of the indole nucleus. chemrxiv.org

A more targeted approach involves the synthesis of the molecule from isotopically labeled precursors. For example, deuterated tryptamine derivatives have been synthesized for use as internal standards in gas chromatography-mass spectrometry (GC-MS) assays. One such synthesis relevant to the target compound is that of [2-(1H-indol-3-yl)-[2H4]-ethyl]-dimethylamine (DMT), where the four hydrogen atoms on the ethyl bridge are replaced with deuterium. nih.gov This strategy ensures that the label is in a metabolically stable position, which is crucial for accurate pharmacokinetic analysis. scispace.com

Isotope Labeling Method Typical Application Key Advantages
Deuterium (²H)Hydrogen Isotope Exchange, Synthesis from labeled precursorsLC-MS based pharmacokinetic studies (as internal standard)Non-radioactive, provides mass shift for MS detection nih.govscispace.com
Tritium (³H)Hydrogen Isotope Exchange, Catalytic reduction with ³H₂ gasIn vitro and in vivo drug metabolism and disposition studies, receptor binding assaysHigh specific activity, long half-life (12.3 years) nih.govmdpi.com

Carbon-11 Labeling for PET Imaging:

Carbon-11 (¹¹C) is a positron-emitting isotope with a short half-life of 20.4 minutes, making it ideal for in vivo imaging studies using Positron Emission Tomography (PET). nih.govnih.gov PET allows for the non-invasive visualization and quantification of the distribution of a radiolabeled compound in real-time. For this compound, the dimethylamino group is a prime target for ¹¹C-labeling.

The most common method for introducing ¹¹C is through methylation of a suitable precursor using ¹¹C-methyl iodide ([¹¹C]CH₃I) or ¹¹C-methyl triflate ([¹¹C]CH₃OTf). In this case, the N-desmethyl precursor, [2-(5-iodo-1H-indol-3-yl)ethyl]methylamine, would be reacted with the ¹¹C-methylating agent in the final step of the synthesis to yield the desired ¹¹C-labeled product. This late-stage labeling approach is crucial due to the short half-life of ¹¹C. The synthesis of ¹¹C-labeled indole derivatives has been reported for imaging targets such as the serotonin (B10506) transporter.

Isotope Labeling Precursor Reaction Application Key Advantages
Carbon-11 (¹¹C)N-desmethyl analogN-methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTfIn vivo PET imaging of biodistribution and receptor occupancyShort half-life allows for repeat studies on the same day, carbon is a natural component of the molecule nih.govnih.gov

Iodine-125 Labeling:

Given the presence of an iodine atom in the molecule, radioiodination presents another viable strategy for radiolabeling, particularly with iodine-125 (¹²⁵I). ¹²⁵I is a gamma-emitter with a longer half-life (59.4 days), making it suitable for in vitro applications such as autoradiography and receptor binding assays, as well as for preclinical SPECT imaging.

The synthesis of the ¹²⁵I-labeled compound would typically involve the introduction of the radioiodine at the 5-position of the indole ring. This can be achieved through electrophilic radioiodination of the corresponding 5-unsubstituted tryptamine precursor using an oxidizing agent and Na[¹²⁵I]. Alternatively, a precursor with a leaving group at the 5-position, such as a trialkylstannyl group, can be used for a more regioselective radioiododestannylation reaction. A new iodo-tetrazine has been synthesized and labeled with iodine-125 via a trimethylstannane (B102407) precursor. nih.gov

Structure-Activity Relationship (SAR) Driven Analog Design for Receptor Subtype Selectivity Studies

Rational Design of Substituted Indoleamine Derivatives

The rational design of analogs of this compound is guided by structure-activity relationship (SAR) studies aimed at improving affinity and selectivity for specific receptor subtypes, particularly within the serotonin (5-HT) receptor family. nih.govguidetopharmacology.orgresearchgate.netnih.gov The tryptamine scaffold offers several positions for chemical modification, including the indole ring, the ethylamine side chain, and the terminal amino group.

Modifications of the Indole Ring:

The substitution pattern on the indole ring plays a critical role in determining receptor binding affinity and selectivity. The 5-position, where the iodine atom is located in the parent compound, is a key site for modification. SAR studies on tryptamine derivatives have shown that substituents at this position can significantly influence interactions with 5-HT receptors. nih.govresearchgate.net For instance, electron-withdrawing groups, such as halogens (F, Cl, Br, I), or small electron-donating groups, like methoxy (B1213986) (-OCH₃), at the 5-position are often well-tolerated and can enhance affinity for certain 5-HT receptor subtypes. The design of new analogs could involve exploring a range of substituents at the 5-position with varying electronic and steric properties to probe the receptor's binding pocket.

Furthermore, modifications at other positions on the indole ring, such as the 2, 4, 6, and 7-positions, can also be explored. For example, substitution at the 4-position with a hydroxyl or methoxy group has been shown to have a profound impact on the pharmacological profile of tryptamines. nih.gov The design of novel indoleamine derivatives would systematically vary these substituents to map the SAR and identify key interactions that drive receptor subtype selectivity.

Modifications of the Ethylamine Side Chain and Terminal Amino Group:

The ethylamine side chain and the terminal dimethylamino group are also important for receptor interaction. The length of the alkyl chain can be varied, and the introduction of conformational constraints, such as cyclization, can be explored to improve selectivity. For example, replacing the ethylamine with a 3-aminocyclobutyl group has been investigated as an ethylamine isostere in the design of 5-HT1B/1D receptor agonists. nih.gov

The N,N-dimethyl substitution on the terminal amine is common in many centrally active compounds. However, varying the alkyl substituents on the nitrogen atom can influence both affinity and selectivity. Designing analogs with different N-alkyl groups (e.g., diethyl, dipropyl) or incorporating the nitrogen into a cyclic structure (e.g., pyrrolidine, piperidine) are common strategies in medicinal chemistry to modulate pharmacological properties. nih.gov

Evaluation of Substituent Effects on Receptor Binding Profiles in Research Assays

The evaluation of newly synthesized analogs is conducted through in vitro receptor binding assays to determine their affinity (typically expressed as Ki or IC50 values) and selectivity for a panel of relevant receptors. These assays are crucial for understanding the effects of specific chemical modifications on the compound's interaction with its biological targets.

Receptor Binding Assays:

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. In these assays, the ability of the test compound to displace a known radiolabeled ligand from the receptor is measured. For tryptamine derivatives, a typical screening panel would include various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), as well as other relevant central nervous system targets like dopamine (B1211576) and adrenergic receptors to assess selectivity. nih.govresearchgate.net

The table below provides a hypothetical example of how binding data for a series of analogs of this compound might be presented. The data would be generated from competitive radioligand binding assays using membrane preparations from cells expressing the recombinant human receptors.

Compound R¹ (Indole 5-position) Receptor Affinity (Ki, nM)
5-HT1A 5-HT2A 5-HT2C
Analog 1I (Parent Compound)15525
Analog 2Br12830
Analog 3Cl101245
Analog 4F252060
Analog 5OCH₃550150
Analog 6H50100250

Interpretation of SAR Data:

The data from these binding assays are used to establish clear structure-activity relationships. For example, based on the hypothetical data above, one might conclude that:

Halogen Substitution at the 5-Position: The nature of the halogen at the 5-position influences affinity and selectivity. In this example, moving from iodine to bromine and chlorine maintains or slightly improves affinity for the 5-HT1A receptor, while affinity for the 5-HT2A receptor decreases. A fluorine substituent leads to a general decrease in affinity for all three receptor subtypes.

Methoxy Substitution: Replacing the iodine with a methoxy group (Analog 5) significantly enhances affinity and selectivity for the 5-HT1A receptor over the 5-HT2A and 5-HT2C receptors.

Unsubstituted Analog: Removal of the 5-substituent (Analog 6) results in a significant loss of affinity across all tested receptors, highlighting the importance of substitution at this position for high-affinity binding.

These types of SAR insights are invaluable for the rational design of subsequent generations of compounds with optimized receptor binding profiles for use in research. By systematically modifying the structure and evaluating the effects on receptor binding, researchers can develop highly selective ligands to probe the function of specific receptor subtypes in vitro and in vivo.

Molecular Pharmacology and Receptor Interaction Studies

Ligand Binding Kinetics and Receptor Affinity Profiling

The initial step in characterizing a compound's pharmacological activity is to determine its affinity for various receptor targets. This is typically achieved through quantitative receptor binding assays.

Studies on a series of 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines have revealed that these compounds, including the 5-iodo derivative, exhibit nanomolar affinities for specific serotonin (B10506) receptors. semanticscholar.orgresearchgate.net While the precise Ki (inhibition constant) or Kd (dissociation constant) values for [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine are not extensively detailed in publicly available literature, the existing research indicates a strong interaction with 5-HT1A and 5-HT7 receptors. semanticscholar.orgresearchgate.net

For context, the parent compound, DMT, demonstrates a broad binding profile across multiple serotonin receptors, with Ki values typically in the nanomolar to low micromolar range. For instance, the affinity of DMT for the 5-HT1A receptor has been reported to be high, with Ki values around 6.5 nM. nih.gov Its affinity for the 5-HT2A receptor, a key target for many psychedelic compounds, is somewhat lower, with reported IC50 values around 75 nM. nih.gov The introduction of a halogen atom at the 5-position of the indole (B1671886) ring, as in this compound, is known to modulate receptor affinity and selectivity.

Interactive Data Table: Comparative Receptor Affinities of Related Tryptamines (Ki in nM)

Compound 5-HT1A 5-HT2A 5-HT2C 5-HT7
DMT 6.5 ~75 (IC50) ~160 (IC50) High Affinity
5-MeO-DMT 1.9-3 14 ~115 (IC50) High Affinity
This compound Nanomolar Affinity Data not available Data not available Nanomolar Affinity

Note: This table is for illustrative purposes and includes data from various sources on related compounds to provide context. Specific Ki values for this compound are not fully available.

A comprehensive understanding of a compound's effects requires profiling its binding affinity across a range of relevant receptors. For psychoactive compounds, this includes not only the various serotonin (5-HT) receptor subtypes but also dopamine (B1211576) (D) and adrenergic (α and β) receptors.

To bridge the gap between in vitro binding affinities and in vivo effects, receptor occupancy studies are conducted using radiolabeled versions of the compound. These studies can determine the extent to which a compound binds to its target receptors in the living brain at various concentrations.

While there are no specific published studies on receptor occupancy using radiolabeled this compound, research on a closely related compound, 2-iodo-N,N-dimethyltryptamine (2-I-DMT), provides some insight. In vivo studies in rabbits using 131I-labeled 2-I-DMT demonstrated that the compound readily crosses the blood-brain barrier and binds to receptors. snmjournals.org These studies focused on the biodistribution and long-term kinetics of the radiolabeled compound rather than quantifying receptor occupancy at specific sites. snmjournals.orgnih.gov Such research, however, lays the groundwork for future preclinical imaging studies that could precisely measure the in vivo binding of radiolabeled this compound to its target receptors.

Functional Characterization of Receptor Agonism/Antagonism

Beyond binding affinity, it is crucial to determine the functional consequence of a ligand binding to its receptor—whether it activates the receptor (agonism), blocks its activity (antagonism), or has a more complex modulatory effect.

Many monoamine receptors, including the serotonin receptors, are G protein-coupled receptors (GPCRs). Upon activation by an agonist, these receptors initiate intracellular signaling cascades. For instance, activation of 5-HT1A receptors typically leads to a decrease in cyclic AMP (cAMP) levels, while activation of 5-HT2A receptors stimulates the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) through the Gq/11 pathway, leading to an increase in intracellular calcium.

While specific data on cAMP or IP3 accumulation assays for this compound are not available, studies on related tryptamines provide a likely functional profile. DMT, for example, acts as an agonist at 5-HT1A receptors, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. nih.gov At the 5-HT2A receptor, DMT and its analogs are known to be agonists, stimulating the Gq-mediated signaling pathway. researchgate.net It is highly probable that this compound also functions as an agonist at the 5-HT1A and 5-HT7 receptors, where it shows high affinity.

In addition to G protein-mediated signaling, GPCRs can also signal through a pathway involving β-arrestins. The recruitment of β-arrestin to an activated receptor can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades. The relative activation of G protein versus β-arrestin pathways by a ligand is known as "biased agonism" and is an area of intense research in drug discovery.

Downstream Signaling Pathway Modulations by this compound

Specific investigations into the downstream signaling pathways modulated by this compound are not currently available. The following sections discuss the known effects of the related compounds DMT and 5-MeO-DMT.

The primary mechanism of action for classic hallucinogens is through the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR) that is coupled to Gq/G11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes membrane phospholipids (B1166683) to generate inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively.

While this is the canonical pathway, studies on 5-MeO-DMT have revealed a more nuanced picture of downstream signaling. For instance, 5-MeO-DMT has been shown to activate phospholipase A2 (PLA2) signaling much more potently than PLC signaling. Furthermore, research has indicated that 5-MeO-DMT activates signaling cascades independently of β-arrestin-2. Interestingly, while the neurotransmitter serotonin requires β-arrestin2 to activate the Akt signaling pathway in the frontal cortex, 5-MeO-DMT does not appear to induce Akt phosphorylation in this brain region researchgate.net. The Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and growth. The differential activation of these pathways by various tryptamines highlights the complexity of their pharmacological actions.

There is no specific data on gene expression or proteomic changes induced by this compound. However, studies on 5-MeO-DMT in human cerebral organoids have provided a glimpse into the potential molecular alterations caused by this class of compounds.

In one study, treatment of cerebral organoids with 5-MeO-DMT resulted in the differential expression of 934 out of 6,728 identified proteins. Subsequent in silico analysis pointed towards modulatory effects on proteins associated with long-term potentiation, the formation of dendritic spines, cytoskeletal reorganization, and microtubule dynamics. These findings suggest that 5-MeO-DMT may promote synaptic plasticity. The proteomic profile also indicated an anti-inflammatory action, reinforcing earlier reports.

Another study investigating the effects of a single dose of 5-MeO-DMT in mice found alterations in the mRNA expression of immediate early genes, such as Arc and Zif268, in brain regions including the anterior cingulate cortex, basolateral amygdala, and ventral hippocampus nih.gov. These genes are known to be involved in synaptic plasticity and memory formation.

Protein/Gene Target Observed Change (with 5-MeO-DMT) Associated Function Study Model
Proteins associated with LTPModulated ExpressionSynaptic Plasticity, Learning, MemoryHuman Cerebral Organoids
Proteins for Dendritic SpinesModulated ExpressionNeuronal ConnectivityHuman Cerebral Organoids
Cytoskeletal ProteinsModulated ExpressionCell Structure and PlasticityHuman Cerebral Organoids
Arc (Immediate Early Gene)Altered mRNA ExpressionSynaptic PlasticityMouse Brain
Zif268 (Immediate Early Gene)Altered mRNA ExpressionNeuronal Activation, PlasticityMouse Brain

Direct studies on the effect of this compound on neurotransmitter release in synaptosomal preparations are absent from the literature. However, the interaction of DMT with various serotonin receptor subtypes provides a basis for predicting its potential effects.

DMT is known to be an agonist at 5-HT2C receptors. The activation of 5-HT2C receptors is known to inhibit the release of dopamine and norepinephrine (B1679862) in several brain regions, including the striatum, prefrontal cortex, and nucleus accumbens wikipedia.org. This inhibitory effect on catecholamine release is a key function of the 5-HT2C receptor and is implicated in the regulation of mood, anxiety, and feeding behaviors wikipedia.org. Therefore, it is plausible that this compound, by acting on 5-HT2C receptors, could modulate the release of these key neurotransmitters.

Furthermore, DMT has been shown to interact with glutamate (B1630785) receptors, and the stimulation of 5-HT2A receptors can lead to an increase in glutamate release in the prefrontal cortex. This interplay between the serotonin and glutamate systems is thought to be a crucial aspect of the action of psychedelic compounds.

Preclinical Research Applications and Models

In Vitro Cellular and Tissue Model Applications

No published studies were identified that have utilized [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine in neuron cultures to investigate its binding affinity for specific receptors or to characterize the downstream intracellular signaling cascades it may trigger.

There is no available research detailing the application of this compound in organotypic slice cultures to examine its effects on neural network phenomena, such as synaptic plasticity, long-term potentiation, or synchronized network oscillations.

Information regarding the use of this compound in primary cell culture assays to elucidate cellular response mechanisms, including but not limited to changes in gene expression, protein phosphorylation, or ion channel activity, is not available in the current body of scientific literature.

In Vivo Animal Model Investigations of Neurobiological Phenomena

No in vivo neuropharmacological studies in rodent models, such as those employing microdialysis to measure neurotransmitter levels or electrophysiological recordings to assess neuronal firing rates in response to the administration of this compound, have been published.

There is a lack of published research on the behavioral effects of this compound in animal models. Consequently, no data is available on its potential impact on behaviors relevant to central nervous system research, such as locomotion, anxiety-like behaviors, or cognitive functions.

Advanced Neuroimaging Studies in Preclinical Species

The introduction of an iodine atom into the DMT molecule opens up possibilities for radiolabeling, making this compound a candidate for use as a tracer in advanced neuroimaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These non-invasive methods allow for the in vivo visualization and quantification of receptor distribution and density in the brains of living animals, providing crucial insights into neuropharmacology and disease states.

While specific PET or SPECT studies utilizing radiolabeled this compound are not extensively documented in publicly available literature, research on analogous radiolabeled tryptamines provides a strong framework for its potential applications. For instance, studies with other iodinated compounds have successfully imaged nicotinic acetylcholine (B1216132) receptors and the serotonin (B10506) transporter using SPECT. nih.govnih.gov A planar scintigraphy study with 2-[¹³¹I]iodo-DMT in rabbits demonstrated rapid passage across the blood-brain barrier, with peak brain activity occurring around 30 seconds after injection. nih.gov This suggests that an iodinated DMT derivative can be effectively used to study brain kinetics.

The primary targets for a radiolabeled version of this compound would likely be the serotonin receptors, particularly the 5-HT₂A subtype, given the known high affinity of DMT for this receptor. wikipedia.org PET and SPECT imaging with such a tracer would enable researchers to map the precise location and density of these receptors in various preclinical models, such as in animal models of psychiatric and neurological disorders. This could help elucidate the role of the serotonergic system in these conditions and assess the receptor occupancy of potential therapeutic agents.

Neuroimaging Modality Potential Isotope Primary Target Preclinical Application
PETIodine-1245-HT₂A ReceptorQuantify receptor density changes in disease models.
SPECTIodine-123Serotonin TransporterAssess transporter availability and function.
PETIodine-124Sigma-1 ReceptorInvestigate the role of sigma-1 receptors in neuroprotection.
SPECTIodine-1235-HT₁A ReceptorMap receptor distribution in different brain regions.

This table is illustrative and based on the potential applications of a radiolabeled form of this compound, drawing parallels from research on similar compounds.

Research on Receptor-Ligand Interactions in Ex Vivo Tissue Preparations

Ex vivo techniques provide a more detailed molecular-level analysis of the interactions between a ligand like this compound and its target receptors. These methods involve studying tissue samples from animals that have been previously administered the compound.

Autoradiography is a powerful technique for visualizing the distribution of radiolabeled ligands in thin sections of tissue. In preclinical research, an animal would be administered a radiolabeled version of this compound (e.g., with Iodine-125). After a specific time, the animal is euthanized, and its brain is sectioned. These sections are then exposed to a photographic film or a phosphor imaging plate, which detects the radiation emitted by the ligand, creating a detailed map of its binding sites.

This method would allow for a high-resolution visualization of the brain regions where this compound binds. Based on the known pharmacology of DMT, high densities of binding would be expected in cortical areas rich in 5-HT₂A receptors, as well as in other regions expressing serotonin and sigma-1 receptors. nih.govnih.gov Comparing the autoradiograms from healthy animals to those from disease models could reveal alterations in receptor distribution associated with the pathology.

Membrane homogenate binding assays are a fundamental in vitro technique used to characterize the affinity and selectivity of a compound for specific receptors. In this method, brain tissue from preclinical species is homogenized, and the cell membranes, which contain the receptors, are isolated. These membrane preparations are then incubated with a radiolabeled ligand known to bind to the target receptor and varying concentrations of the test compound, this compound.

By measuring how effectively this compound displaces the radioligand, researchers can determine its binding affinity (Ki). Studies on DMT have reported its affinity for a range of serotonin receptors. nih.gov For example, one study found the Ki of DMT for the 5-HT₂A receptor to be 1,985 nM in rat frontal cortex. nih.gov Similar assays would be crucial to precisely quantify the binding profile of its 5-iodo derivative.

Receptor Subtype Reported Ki for DMT (nM) Potential Radioligand for Competition Assay
5-HT₂A75 - 1,985[³H]ketanserin, [¹²⁵I]DOI
5-HT₁A6.5 - 170[³H]8-OH-DPAT
Sigma-1High Affinity (Kd not specified)³H-pentazocine
SERT4,000 (as an inhibitor)[³H]citalopram

This table presents known binding data for DMT and illustrates potential radioligands that could be used in competition assays with this compound. The Ki values for the 5-iodo derivative would need to be determined experimentally.

Synaptosomes are isolated nerve terminals that are used to study the processes of neurotransmitter uptake and release. These preparations are valuable for understanding how a compound like this compound might modulate synaptic transmission.

To study neurotransmitter uptake, synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]serotonin) in the presence of various concentrations of the test compound. The amount of radioactivity taken up by the synaptosomes is then measured. DMT has been shown to inhibit the serotonin transporter (SERT) with a Ki value of 4 µM. nih.gov Similar experiments with this compound would clarify its effect on serotonin reuptake.

For release studies, synaptosomes are pre-loaded with a radiolabeled neurotransmitter. They are then stimulated (e.g., with a high potassium concentration) in the presence of the test compound to see if it enhances or inhibits neurotransmitter release. Such studies would provide insight into the potential of this compound to act as a monoamine releaser or reuptake inhibitor, which are key mechanisms of action for many psychoactive substances. nih.gov

Metabolism and Pharmacokinetics in Research Models

Identification of Metabolic Pathways in Preclinical Species

There are no published studies that have specifically identified the metabolic pathways of [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine in any preclinical species. Research on analogous compounds, however, suggests potential avenues of biotransformation.

In Vitro Hepatic Microsomal and Hepatocyte Metabolism Studies

No in vitro studies utilizing hepatic microsomes or hepatocytes to investigate the metabolism of this compound have been reported in the scientific literature. For the parent compound, DMT, in vitro studies with human liver microsomes (HLM) have shown that it is a substrate for cytochrome P450 (CYP) enzymes, particularly CYP2D6. researchgate.netnih.gov This enzymatic system is responsible for oxidative metabolism. researchgate.netnih.gov Furthermore, monoamine oxidase A (MAO-A) is known to play a primary role in the metabolism of DMT. researchgate.netnih.gov It is plausible that this compound could also be a substrate for these enzyme systems, though the presence of the iodine atom could influence the metabolic profile.

Metabolite Profiling using Advanced Spectroscopic Techniques

A detailed metabolite profile for this compound has not been established due to the absence of dedicated metabolism studies. Advanced spectroscopic techniques, such as high-resolution mass spectrometry, are crucial for identifying and characterizing metabolites. nih.govuantwerpen.be For DMT, analysis of incubations with CYP2D6 has revealed the formation of mono-, di-, and tri-oxygenated metabolites, likely resulting from hydroxylation on the indole (B1671886) core. researchgate.netnih.gov Similar metabolic transformations could be hypothesized for the iodinated analogue, but require experimental verification.

Absorption, Distribution, and Elimination Kinetics in Animal Models

Specific data on the absorption, distribution, and elimination kinetics of this compound in any animal model is not publicly available.

Brain Penetration and Distribution Studies in Rodents

There are no published studies that have investigated the brain penetration and distribution of this compound in rodents. The lipophilicity of the compound, likely influenced by the iodine substituent, would be a key determinant of its ability to cross the blood-brain barrier. Studies on other indole derivatives have shown brain distribution, but direct extrapolation is not possible. frontiersin.orgnih.gov

Pharmacokinetic Modeling in Preclinical Species

Due to the lack of in vivo pharmacokinetic data, no pharmacokinetic models for this compound in preclinical species have been developed. Physiologically based pharmacokinetic (PBPK) models have been developed for compounds like DMT, which help in understanding and predicting their pharmacokinetic behavior across different species. nih.gov The development of such a model for the iodinated compound would require experimental data on its physicochemical properties and in vivo disposition.

Excretion Routes and Clearance Mechanisms in Animal Models

The excretion routes and clearance mechanisms for this compound in animal models have not been determined. For other tryptamines, renal excretion of metabolites is a significant route of elimination. researchgate.net The clearance of the compound would be dependent on its rate of metabolism by enzymes such as CYPs and MAO, as well as renal and potentially biliary excretion pathways.

Advanced Analytical Methodologies for Research Quantitation

Chromatographic Techniques for Compound Quantification in Biological Matrices

Chromatography is a cornerstone of bioanalytical chemistry, enabling the separation of a target analyte from the complex mixture of endogenous components present in samples like plasma, urine, or tissue homogenates.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of tryptamine (B22526) derivatives. The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. japsonline.com

Several detection methods can be coupled with HPLC for the quantification of [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine:

UV/Photodiode Array (PDA) Detection: The indole (B1671886) ring inherent in the tryptamine structure possesses strong ultraviolet (UV) absorbance, typically around 280 nm. A PDA detector can be used to monitor this absorbance for quantification and to provide UV spectra, which aids in peak identification. science.gov

Fluorescence Detection: The intrinsic fluorescence of the indole nucleus allows for highly sensitive and selective detection. By exciting the molecule at its maximum absorption wavelength and measuring the emission at a longer wavelength, interference from non-fluorescent matrix components is minimized.

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separates the analyte from matrix components based on hydrophobicity.
Mobile PhaseGradient elution with Acetonitrile (B52724)/Methanol and a buffered aqueous solution (e.g., 0.1% formic acid)Achieves optimal separation of the parent compound and its various metabolites.
Flow Rate~1.0 mL/minStandard flow rate for analytical scale columns.
Detection Wavelength (UV)~280 nmCorresponds to the absorbance maximum of the indole ring.
Detection Wavelengths (Fluorescence)Excitation: ~280 nm, Emission: ~360 nmProvides high sensitivity and selectivity due to the native fluorescence of the tryptamine core.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for metabolite profiling, offering high chromatographic resolution and definitive identification based on mass spectra. escholarship.orgspringernature.com However, tryptamines and their potential metabolites, which often contain polar functional groups like amines and hydroxyls, are typically non-volatile. Therefore, a critical prerequisite for GC-MS analysis is chemical derivatization to increase their volatility and thermal stability. jfda-online.com

Common derivatization strategies include:

Silylation: This is a widely used technique where active hydrogens on amine, hydroxyl, or carboxylic acid groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.

Acylation: This process involves reacting the analyte with an acylating agent, such as a fluorinated anhydride (B1165640) (e.g., pentafluoropropionic anhydride). This not only increases volatility but can also enhance detection sensitivity, particularly with an electron capture detector (ECD). jfda-online.com

The derivatized sample is then analyzed by GC-MS, where compounds are separated based on their boiling points and polarity, and subsequently identified by their characteristic mass fragmentation patterns. researchgate.netnih.gov

Derivatization Reagent ClassExample ReagentTarget Functional GroupsPurpose
SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)-OH, -NH, -COOHIncreases volatility and thermal stability by replacing active hydrogens. fujifilm.com
AcylationPentafluoropropionic Anhydride (PFPA)-OH, -NH (primary/secondary)Forms stable, volatile derivatives; enhances sensitivity for ECD. gcms.cz
AlkylationTrimethylanilinium Hydroxide (TMAH)-COOH, -NHForms methyl derivatives "on-column" in the hot GC injection port.

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography, stands as the gold standard for bioanalysis due to its unparalleled sensitivity and specificity. scripps.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Detection

For quantifying trace amounts of this compound and its metabolites in biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govnih.gov This technique combines the superior separation of Ultra-High-Performance Liquid Chromatography (UHPLC) with the highly selective and sensitive detection of a triple quadrupole mass spectrometer. nih.gov

The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, the first quadrupole selects the protonated molecular ion (precursor ion) of the target analyte. This ion is then fragmented in a collision cell, and the second quadrupole selects a specific, characteristic fragment ion (product ion) for detection. This precursor-to-product ion transition is unique to the analyte, effectively eliminating background noise and matrix interference, which allows for extremely low limits of quantification (LOQ), often in the sub-ng/mL range. researchgate.netresearchgate.netmdpi.com

Representative LC-MS/MS Method Parameters for Tryptamine Quantification
AnalytePrecursor Ion (m/z)Product Ion (m/z)Linear Range (in plasma)LOQ (in plasma)
DMT189.158.10.25–250 ng/mL nih.govresearchgate.net0.25 ng/mL nih.govresearchgate.net
DMT-N-Oxide (Metabolite)205.158.10.1–100 ng/mL nih.govresearchgate.net0.1 ng/mL nih.govresearchgate.net
Indole-3-acetic acid (Metabolite)176.1130.1240–6000 ng/mL researchgate.net240 ng/mL researchgate.net

Tandem Mass Spectrometry for Structural Elucidation of Metabolites

Identifying the structure of unknown metabolites is a critical step in drug development. nih.govnih.gov High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, coupled with tandem MS capabilities, is essential for this task. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a metabolite.

By inducing fragmentation of the metabolite's molecular ion and analyzing the resulting MS/MS spectrum, structural information can be deduced. tandfonline.com The fragmentation pattern of a metabolite is often compared to that of the parent drug to identify the site of metabolic modification. For tryptamines, characteristic fragments include the dimethyl immonium ion (m/z 58.1) and fragments related to the indole core. researchgate.net Expected metabolic pathways for a compound like this compound include N-oxidation, N-demethylation, hydroxylation of the indole ring, and potential deiodination. tandfonline.com The unique isotopic signature of iodine would also serve as a key marker in identifying iodine-containing metabolites. researchgate.net

Potential Metabolic Transformations and Corresponding Mass Shifts
Metabolic ReactionStructural ChangeMass Shift (Da)Expected Metabolite m/z ([M+H]⁺)
Parent Compound--315.0
N-OxidationAddition of one oxygen atom to the dimethylamine (B145610) nitrogen+16331.0
N-DemethylationLoss of a methyl group (CH₂)-14301.0
HydroxylationAddition of one oxygen atom to the indole ring+16331.0
Deiodination & HydroxylationReplacement of iodine with a hydroxyl group-108207.1

Radiometric Detection Methods for Labeled Analogs in Preclinical Studies

Radiolabeling the target compound provides an exceptionally sensitive method for tracking its fate in vivo during preclinical research. nih.govresearchgate.netiaea.org The presence of an iodine atom in this compound makes it an ideal candidate for labeling with a radioisotope of iodine, such as ¹²³I for SPECT imaging or ¹³¹I for longer-term biodistribution studies. nih.govnih.govmdpi.com

The radiolabeling process typically involves an electrophilic radioiodination reaction, for instance, using the chloramine-T method. nih.govmdpi.com Once the radiolabeled analog is prepared and purified, it can be administered to animal models to perform several types of studies: mdpi-res.com

Biodistribution Studies: This quantitative method involves administering the radiolabeled compound and, at various time points, dissecting tissues of interest (e.g., brain, liver, kidneys, heart). nih.govsnmjournals.org The radioactivity in each tissue is measured with a gamma counter, and the results are expressed as a percentage of the injected dose per gram of tissue (%ID/g). This provides a detailed map of where the compound and its metabolites accumulate over time. snmjournals.org

SPECT Imaging: Single Photon Emission Computed Tomography (SPECT) is a non-invasive imaging technique that allows for the visualization of the distribution of a gamma-emitting radiopharmaceutical in a living animal. nih.govunm.edu This provides real-time spatio-temporal information on the compound's ability to cross the blood-brain barrier and its regional distribution within the brain and other organs. nih.govsnmjournals.orgproquest.comresearchgate.netfrontiersin.org

Research on ¹³¹I-labeled DMT in rabbits has demonstrated rapid brain uptake within seconds of injection, followed by retention in the brain for up to seven days, long after it has been cleared from the plasma and urine. nih.govsnmjournals.orgsnmjournals.org

Example Biodistribution Data for ¹³¹I-labeled DMT in Rabbits (% Injected Dose)
Organ5 minutes60 minutes
Brain20.0 ± 2.2%2.1 ± 0.5%
Heart10.1 ± 1.5%1.0 ± 0.2%
Lungs8.5 ± 1.1%0.9 ± 0.1%
Liver15.2 ± 2.0%3.5 ± 0.6%
Kidneys6.3 ± 0.9%1.5 ± 0.3%

Data adapted from studies on N,N-dimethyltryptamine, demonstrating the quantitative nature of radiometric detection in preclinical models. snmjournals.org

Quantitative Analysis of this compound: Advanced Analytical Methodologies

The precise quantification of psychoactive compounds in biological matrices is paramount for understanding their pharmacokinetic and pharmacodynamic profiles. For novel research compounds such as this compound, a halogenated derivative of N,N-dimethyltryptamine (DMT), advanced analytical techniques are essential to elucidate its distribution and fate within an organism. This article focuses on two powerful radioanalytical methods: liquid scintillation counting of tissue homogenates and gamma counting for ex vivo organ distribution studies, which are instrumental in the quantitative assessment of this specific iodinated indolethylamine.

These methods are particularly suited for compounds that can be radiolabeled, offering high sensitivity and specificity for detecting and quantifying the analyte in complex biological samples. The iodine atom in this compound provides a convenient site for the introduction of a radioactive iodine isotope (e.g., ¹²³I or ¹²⁵I) for gamma counting, or alternatively, tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be incorporated into the molecule for liquid scintillation counting.

The quantification of this compound in preclinical research settings relies on sophisticated analytical methodologies capable of detecting minute concentrations within complex biological tissues. Radiotracer techniques, in particular, offer unparalleled sensitivity and are considered a gold standard for pharmacokinetic and biodistribution studies.

Liquid scintillation counting (LSC) is a highly sensitive analytical technique used to quantify radioactivity, particularly for beta-emitting isotopes like tritium (³H) and carbon-14 (¹⁴C). In the context of this compound, a tritiated version of the compound would be synthesized for use in LSC-based assays.

The fundamental principle of LSC involves the sample being dissolved or suspended in a "cocktail" containing a solvent and scintillators (fluors). The radioactive decay of the isotope in the sample excites the solvent molecules, which in turn transfer this energy to the scintillator molecules. The scintillators then emit photons of light, which are detected by photomultiplier tubes in the liquid scintillation counter. The intensity of the light emitted is proportional to the energy of the radioactive decay, allowing for quantification of the radiolabeled compound.

For the analysis of tissue distribution, animals are administered the tritiated this compound. At predetermined time points, tissues of interest are excised, weighed, and homogenized. A known amount of the tissue homogenate is then mixed with a scintillation cocktail. The samples are then placed in the liquid scintillation counter to measure the disintegrations per minute (DPM), which is directly proportional to the concentration of the radiolabeled compound in the tissue.

While specific data for this compound is not widely available in public literature, the methodology is well-established. The results from such studies would typically be presented as the percentage of the injected dose per gram of tissue (%ID/g), providing a quantitative measure of compound distribution.

Table 1: Illustrative Data Representation for Liquid Scintillation Counting of Tritiated this compound in Tissue Homogenates

TissueConcentration (DPM/g)% Injected Dose per Gram (%ID/g)
Brain5,2300.08
Liver89,4501.35
Kidney65,1200.98
Lung41,8900.63
Heart18,7600.28
Spleen25,4300.38
Blood12,5000.19

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical format of results from such an experiment. Actual values would be determined from specific preclinical studies.

Gamma counting is a quantitative analytical method used to measure gamma radiation emitted from a sample. This technique is ideal for studies involving compounds labeled with gamma-emitting isotopes, such as iodine-123 (¹²³I) or iodine-125 (B85253) (¹²⁵I). Given the presence of an iodine atom in its structure, this compound is a prime candidate for radioiodination and subsequent analysis by gamma counting.

The process for an ex vivo organ distribution study involves administering the radioiodinated compound to a research animal. After a specific time, the animal is euthanized, and various organs and tissues are collected, weighed, and placed in vials. These vials are then inserted into a gamma counter, which typically uses a sodium iodide detector to measure the gamma emissions from each sample. The counts per minute (CPM) for each organ are recorded and can be converted to activity (e.g., microcuries or becquerels). By comparing the activity in each organ to the total injected dose, the percentage of the injected dose per organ or per gram of tissue can be calculated.

This methodology provides a comprehensive snapshot of the compound's distribution throughout the body at a specific time point. A study on the long-term kinetics of a related compound, ¹³¹I-labeled N,N-dimethyltryptamine, demonstrated that this class of compounds can enter the brain and persist for an extended period. nih.gov Similar studies with radioiodinated this compound would be crucial to understanding its specific brain penetration and retention, as well as its distribution in peripheral organs.

Table 2: Representative Data from an Ex Vivo Gamma Counting Study of [¹²⁵I]-[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine in Mice

OrganMean % Injected Dose per Gram (%ID/g)Standard Deviation
Brain0.15± 0.03
Liver2.54± 0.45
Kidneys1.89± 0.21
Lungs0.98± 0.12
Heart0.45± 0.07
Spleen0.62± 0.09
Blood0.28± 0.05

Note: This table presents hypothetical data to illustrate the expected results from a gamma counting biodistribution study. The values are not based on actual experimental results for this specific compound.

Future Research Directions and Unanswered Questions

Unexplored Receptor Interactions and Polypharmacology of [2-(5-Iodo-1H-indol-3-yl)ethyl]dimethylamine

The primary mechanism of action for classic psychedelic tryptamines is considered to be agonism at the serotonin (B10506) 5-HT2A receptor. nih.gov However, these molecules are known to interact with a variety of other receptors, contributing to their complex pharmacological profiles. researchgate.net The polypharmacology of this compound remains largely uncharted territory.

Future research should aim to delineate a comprehensive receptor binding profile for this compound. It is hypothesized that, like its parent compound DMT, it will exhibit high affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.gov The presence of the bulky and lipophilic iodine atom at the 5-position could significantly alter its affinity and efficacy at these and other receptors. Halogenation has been shown to enhance the binding affinity of ligands to their receptors through the formation of halogen bonds. acs.org

Table 1: Potential Receptor Targets for this compound and Their Known Roles

Receptor TargetKnown or Hypothesized Role for TryptaminesPotential Influence of 5-Iodo Substitution
5-HT2A Receptor Primary target for psychedelic effects.May alter binding affinity and functional selectivity.
5-HT1A Receptor May modulate anxiety and the intensity of psychedelic effects. nih.govCould influence the balance of psychedelic and anxiolytic properties.
Sigma-1 Receptor Implicated in neuroprotection and modulation of other neurotransmitter systems.Potential for unique neuroprotective or neuromodulatory effects.
Dopamine (B1211576) Receptors Tryptamines show some affinity, but the functional consequences are not well understood. researchgate.netCould impact reward and motivational pathways.
Serotonin Transporter (SERT) Some tryptamines inhibit serotonin reuptake. researchgate.netMay lead to altered serotonergic tone.

Advancements in Radioligand Development for Novel Research Applications

The iodine atom in this compound makes it an excellent candidate for the development of a radioligand for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov Radioisotopes of iodine, such as ¹²³I for SPECT and ¹²⁴I for PET, can be incorporated into the molecule to create a tracer that allows for the non-invasive visualization and quantification of its target receptors in the living brain.

The development of a selective and high-affinity radioligand based on the this compound scaffold could be a significant advancement for neuroscience research. Such a tool would enable the study of receptor density and distribution in various neuropsychiatric disorders, as well as the investigation of receptor occupancy by therapeutic drugs. While carbon-11 (B1219553) and fluorine-18 (B77423) are more commonly used radionuclides in PET imaging, the existence of a stable iodine atom in the parent molecule simplifies the radiosynthesis process. nih.gov

Unanswered questions in this area include the in vivo stability of the carbon-iodine bond and the metabolic profile of the radiolabeled compound, both of which are critical factors for a successful imaging agent.

Integration of this compound into Systems Biology Approaches

Systems biology offers a holistic approach to understanding the complex biological effects of a compound by integrating data from multiple levels of biological organization. encyclopedia.pub Instead of focusing on a single receptor, a systems biology approach would investigate the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) induced by this compound.

Future research could employ these 'omics' technologies to map the cellular pathways and networks that are modulated by this compound. This could reveal novel mechanisms of action beyond direct receptor binding and provide insights into its potential therapeutic effects. For instance, studies on other tryptamines suggest that they can induce neuroplasticity and have anti-inflammatory effects, which could be further elucidated through a systems-level analysis. encyclopedia.pub

A key challenge will be to integrate the vast datasets generated by these high-throughput methods to construct predictive models of the compound's effects. Such models could help in identifying biomarkers for treatment response and in understanding the molecular basis of its psychoactive properties.

Potential for Derivatization to Explore Novel Biological Mechanisms

The tryptamine (B22526) scaffold is a privileged structure in medicinal chemistry, amenable to a wide range of chemical modifications. mdpi.com this compound can serve as a template for the synthesis of novel derivatives with tailored pharmacological properties. By systematically modifying different parts of the molecule, researchers can probe the structure-activity relationships and develop tools to explore novel biological mechanisms.

Derivatization could involve modifications at several positions:

The Indole (B1671886) Ring: Introduction of other substituents on the indole ring could modulate receptor affinity and selectivity.

The Ethylamine (B1201723) Side Chain: Altering the length or conformation of the side chain can impact how the molecule fits into the receptor binding pocket.

The Amino Group: Replacing the dimethylamino group with other alkyl groups or incorporating it into a cyclic structure can fine-tune the compound's properties. wisc.edu

This approach could lead to the discovery of compounds with improved therapeutic potential or novel research tools with unique pharmacological profiles. For example, derivatization could yield compounds that are biased agonists, selectively activating certain downstream signaling pathways of a receptor, which could separate therapeutic effects from unwanted side effects.

Table 2: Potential Derivatizations of this compound and Their Rationale

Position of DerivatizationType of ModificationRationale for Exploration
Indole Ring (e.g., 4- or 6-position) Introduction of hydroxyl, methoxy (B1213986), or other functional groups.To investigate the influence of additional substituents on receptor binding and functional activity.
Ethylamine Side Chain α-methylation or cyclization.To increase metabolic stability and potentially alter receptor selectivity.
Terminal Amine Replacement of methyl groups with larger alkyl groups (e.g., ethyl, propyl).To probe the steric and electronic requirements of the receptor's amine binding pocket.
Iodine Atom Replacement with other halogens (Br, Cl, F).To systematically study the role of the halogen bond in receptor interaction. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine, considering regioselectivity and iodine incorporation?

  • Methodology :

  • Core scaffold synthesis : Start with 5-iodoindole derivatives (e.g., via electrophilic iodination of indole using iodine and an oxidizing agent like HIO₃) .
  • Ethylamine functionalization : Introduce the dimethylaminoethyl group via nucleophilic substitution or reductive amination. For example, react 3-(2-chloroethyl)-5-iodoindole with dimethylamine under basic conditions (K₂CO₃/DMF, 60°C) .
  • Regioselectivity : Ensure iodine incorporation at position 5 by protecting the indole NH group during iodination (e.g., using Boc anhydride) to prevent competing reactions at position 3 .

Q. How can structural elucidation of this compound be performed using crystallography and spectroscopy?

  • X-ray crystallography : Use SHELXL for refinement of crystal structures, particularly for resolving iodine’s heavy-atom effects on diffraction patterns .
  • NMR analysis : Assign peaks via ¹H/¹³C NMR (e.g., δ ~7.5–8.0 ppm for indole protons, δ ~2.2–2.8 ppm for dimethylaminoethyl protons) and compare with PubChem data for similar indole derivatives .
  • Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ = 329.05) using high-resolution ESI-MS .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with serotonin or nicotinic receptors?

  • Docking studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with 5-HT₂A or α7 nAChR. The iodine atom may enhance halogen bonding with receptor residues (e.g., backbone carbonyls) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD and hydrogen-bond occupancy for the dimethylaminoethyl side chain .

Q. What strategies resolve discrepancies between crystallographic data and computational models for this compound?

  • Refinement validation : Cross-validate SHELXL-refined structures with quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to confirm bond lengths and angles .
  • Electron density maps : Analyze residual density near the iodine atom to check for partial occupancy or disorder, which may require alternative refinement protocols .

Q. How can in vitro assays evaluate the compound’s neuropharmacological activity while minimizing cytotoxicity?

  • Receptor binding assays : Use radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A) in HEK293 cells expressing recombinant receptors. Include positive controls like DMT .
  • Cytotoxicity screening : Perform MTT assays on SH-SY5Y cells at 1–100 μM concentrations. Compare with structurally related indole derivatives (e.g., 5-bromo analogs) to assess iodine’s impact .

Experimental Design & Data Analysis

Q. What chromatographic methods ensure high purity of this compound for pharmacological studies?

  • HPLC conditions : Use a C18 column (4.6 × 250 mm) with 0.1% TFA in water/acetonitrile (gradient: 20%–80% ACN over 20 min). Monitor at 254 nm; expect retention time ~12–14 min .
  • Purity criteria : Require ≥95% purity (by area normalization) and confirm absence of deiodinated byproducts via LC-MS .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective receptor modulation?

  • Analog synthesis : Replace iodine with bromo, methyl, or nitro groups to probe electronic effects. Use Pd-catalyzed cross-coupling for late-stage diversification .
  • Pharmacophore mapping : Compare binding affinities of analogs to identify critical substituents (e.g., iodine’s role in enhancing lipophilicity and halogen bonding) .

Data Contradictions & Troubleshooting

Q. Why might NMR spectra show unexpected splitting patterns for the dimethylaminoethyl group?

  • Dynamic effects : Rotational barriers around the C-N bond may cause signal broadening. Use variable-temperature NMR (e.g., 25°C to −40°C) to resolve splitting .
  • Ion pairing : In polar solvents (e.g., D₂O), dimethylamine may form ion pairs with counterions, altering chemical shifts. Confirm with HSQC and COSY .

Q. How to address low yields in the final step of synthesis?

  • Side reactions : Check for over-alkylation at the indole NH. Protect NH with Boc before dimethylamine addition, then deprotect with TFA .
  • Solvent optimization : Switch from DMF to THF or acetonitrile to reduce nucleophilic competition .

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